17alpha-Vinylestradiol
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Overview
Description
17alpha-Vinylestradiol is a synthetic estrogenic compound that is structurally related to estradiol. It is characterized by the presence of a vinyl group at the 17-alpha position of the steroid nucleus. This modification imparts unique properties to the compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17alpha-Vinylestradiol typically involves the introduction of a vinyl group at the 17-alpha position of estradiol. One common method includes the use of vinyl magnesium bromide in a Grignard reaction with estrone, followed by reduction to yield this compound. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 17alpha-Vinylestradiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The vinyl group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
17alpha-Vinylestradiol has diverse applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of vinyl-substituted steroids.
Biology: Investigated for its estrogenic activity and potential effects on cellular processes.
Medicine: Explored for its potential therapeutic applications in hormone replacement therapy and cancer treatment.
Industry: Utilized in the synthesis of other steroidal compounds and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 17alpha-Vinylestradiol involves binding to estrogen receptors, leading to the activation of estrogen-responsive genes. This interaction can modulate various physiological processes, including cell growth, differentiation, and metabolism. The compound’s unique structure allows it to interact with estrogen receptors in a manner distinct from other estrogens, potentially offering specific therapeutic benefits.
Comparison with Similar Compounds
17beta-Estradiol: The natural form of estradiol with high estrogenic activity.
17alpha-Estradiol: A stereoisomer with reduced estrogenic activity compared to 17beta-Estradiol.
17alpha-Ethynylestradiol: A synthetic estrogen used in oral contraceptives.
Uniqueness of 17alpha-Vinylestradiol: this compound is unique due to the presence of the vinyl group at the 17-alpha position, which imparts distinct chemical and biological properties. This modification can influence the compound’s reactivity, binding affinity to estrogen receptors, and overall biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
7678-95-7 |
---|---|
Molecular Formula |
C20H26O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17R)-17-ethenyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H26O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h3,5,7,12,16-18,21-22H,1,4,6,8-11H2,2H3/t16-,17-,18+,19+,20+/m1/s1 |
InChI Key |
XHJMDTAEPZXEKG-SLHNCBLASA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C=C)O)CCC4=C3C=CC(=C4)O |
Canonical SMILES |
CC12CCC3C(C1CCC2(C=C)O)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
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